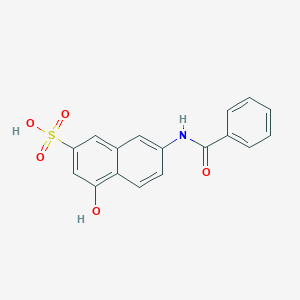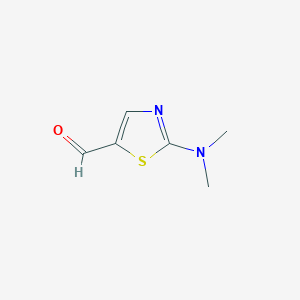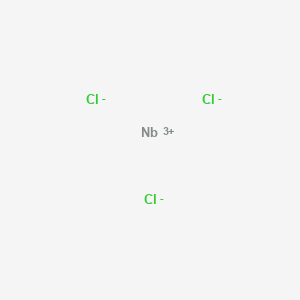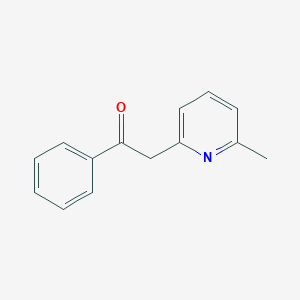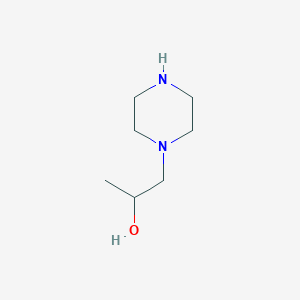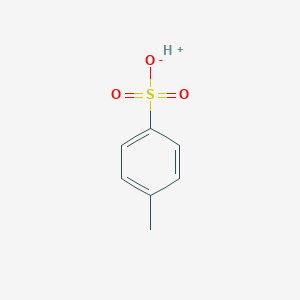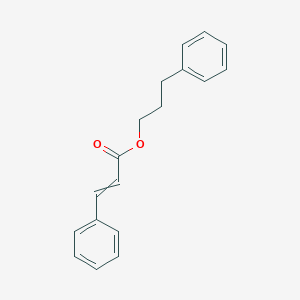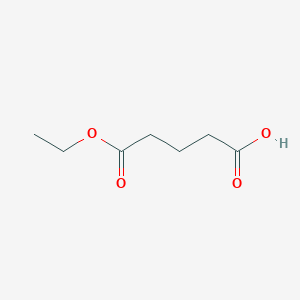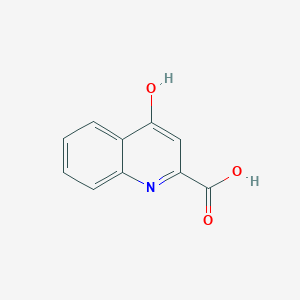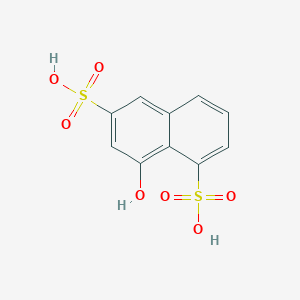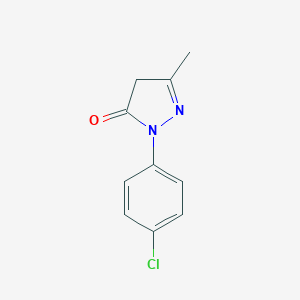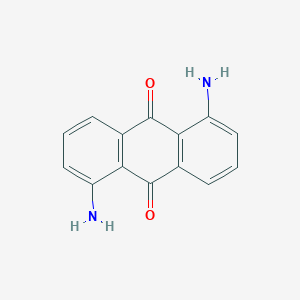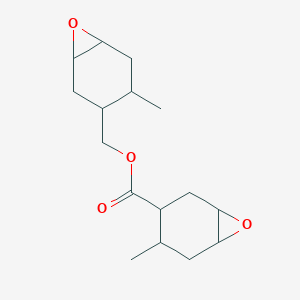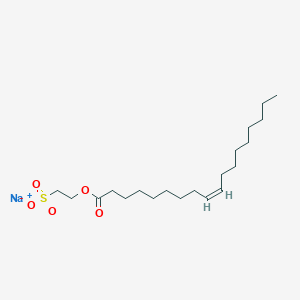
2-Sulfoethyl oleate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfoethyl oleate sodium salt (SEOS) is a sulfonated derivative of oleic acid, which is a monounsaturated fatty acid commonly found in vegetable and animal fats. SEOS is an anionic surfactant that is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents. In recent years, SEOS has gained attention in the scientific community due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Mechanism Of Action
The mechanism of action of 2-Sulfoethyl oleate sodium salt is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Sulfoethyl oleate sodium salt has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-Sulfoethyl oleate sodium salt has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and adipogenesis.
Biochemical And Physiological Effects
2-Sulfoethyl oleate sodium salt has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-Sulfoethyl oleate sodium salt has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, 2-Sulfoethyl oleate sodium salt has been shown to have anti-obesity effects by inhibiting adipogenesis (the formation of fat cells) and reducing body weight gain in animal models.
Advantages And Limitations For Lab Experiments
2-Sulfoethyl oleate sodium salt has several advantages for lab experiments, including its low toxicity and biocompatibility. However, 2-Sulfoethyl oleate sodium salt can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, 2-Sulfoethyl oleate sodium salt can interact with other compounds in biological systems, which can complicate the interpretation of results.
Future Directions
There are several future directions for 2-Sulfoethyl oleate sodium salt research. One area of interest is the development of 2-Sulfoethyl oleate sodium salt-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the use of 2-Sulfoethyl oleate sodium salt as a biomaterial for tissue engineering, particularly for the regeneration of bone and cartilage. Finally, further studies are needed to elucidate the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-Sulfoethyl oleate sodium salt is a sulfonated derivative of oleic acid that has gained attention in the scientific community due to its potential biological activities. 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects and has been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering. Further studies are needed to fully understand the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Synthesis Methods
2-Sulfoethyl oleate sodium salt can be synthesized through the sulfonation of oleic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The chemical structure of 2-Sulfoethyl oleate sodium salt is shown below:
Scientific Research Applications
2-Sulfoethyl oleate sodium salt has been studied extensively for its potential biological activities. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects. 2-Sulfoethyl oleate sodium salt has also been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering.
properties
CAS RN |
142-15-4 |
|---|---|
Product Name |
2-Sulfoethyl oleate sodium salt |
Molecular Formula |
C20H37NaO5S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
InChI Key |
MCFLGJDKSROECH-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Other CAS RN |
142-15-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



